N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide is a chemical compound with the molecular formula C24H32N4O2 and a CAS number of 380204-72-8. It is characterized by its unique structure, which includes two 2,6-dimethylphenyl groups attached to a piperazine ring through acetamide linkages. This compound serves as an important intermediate in the synthesis of Ranolazine, an anti-ischemic agent used primarily for the treatment of chronic angina and other cardiovascular conditions .
These reactions are crucial for modifying the compound to improve efficacy and selectivity in therapeutic applications.
The synthesis of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide typically involves several steps:
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide finds applications primarily in pharmaceutical research and development:
Interaction studies involving N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide often focus on its role as a precursor to Ranolazine. These studies typically assess:
While direct studies on N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide are sparse, its derivatives have been explored for various interactions.
Several compounds share structural similarities with N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ranolazine | Contains a similar piperazine core | Specifically designed for anti-anginal therapy |
| N,N'-bis(4-methylphenyl)-1,4-piperazinediacetamide | Different substituents on phenyl rings | May exhibit different pharmacological properties |
| N,N'-bis(2-methylphenyl)-1,4-piperazinediacetamide | Similar core but fewer methyl groups | Potentially lower activity compared to dimethyl variant |
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide stands out due to its specific arrangement of substituents that enhance its pharmacological profile as an intermediate for cardiovascular therapies.
The compound emerged in the context of medicinal chemistry efforts to develop novel cardiovascular agents, particularly focusing on improving the efficacy and safety profile of anti-anginal drugs. Its synthesis and use as a key intermediate in Ranolazine production mark a significant step in the evolution of piperazine-based pharmaceuticals. The development trajectory reflects advances in synthetic organic chemistry facilitating the incorporation of piperazine scaffolds into drug candidates, especially for cardiovascular applications.
N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide holds considerable significance due to its structural features that enable it to serve as a versatile building block in drug synthesis. The piperazine ring is a privileged scaffold in medicinal chemistry, known for its ability to enhance drug-like properties such as bioavailability and receptor binding affinity. The dimethylphenyl substitutions contribute to the compound's lipophilicity and steric profile, which are critical factors in drug-receptor interactions. Its role as a precursor to Ranolazine underscores its importance in cardiovascular drug development, where modulation of myocardial sodium channels is a therapeutic target.
Ranolazine is an anti-ischemic agent that exerts its therapeutic effect by inhibiting late sodium currents in cardiac myocytes, thereby improving myocardial oxygen consumption without significantly affecting heart rate or blood pressure. N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide is a pivotal intermediate in the synthetic pathway of Ranolazine, contributing to the final molecule's pharmacological profile. The compound’s specific substitution pattern and piperazine core are essential for the biological activity of Ranolazine, making it a subject of ongoing research in cardiovascular pharmacology and drug design.
Current research on N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide focuses on its synthetic optimization, isotopic labeling (e.g., deuterated forms), and its pharmacodynamic and pharmacokinetic properties as part of Ranolazine development. Studies explore its chemical reactivity, potential for derivatization, and interaction with biological targets. The compound’s unique structural features also make it a model for investigating piperazine-based drug intermediates, contributing to broader pharmaceutical research on cardiovascular and possibly other therapeutic areas.
Piperazine-containing compounds are studied under frameworks that consider their chemical reactivity, conformational flexibility, and pharmacophore modeling. The piperazine ring serves as a scaffold that can modulate molecular geometry and electronic distribution, influencing drug-target interactions. Theoretical approaches include structure-activity relationship (SAR) studies, molecular docking, and synthetic methodology development. These frameworks guide the design and optimization of piperazine derivatives for improved therapeutic profiles and synthetic accessibility.
| Property | Data |
|---|---|
| Molecular Formula | C24H32N4O2 |
| Molecular Weight | 408.54 g/mol |
| Appearance | White to off-white solid |
| Chemical Structure | Piperazine ring with two 2,6-dimethylphenyl acetamide groups |
| CAS Number | 380204-72-8 |
The synthesis of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide typically involves multi-step organic reactions starting from piperazine and 2,6-dimethylphenyl derivatives. The compound can undergo typical amide and piperazine reactions, including acylation, nucleophilic substitution, and isotopic labeling for deuterated analogues. These synthetic steps are crucial for producing intermediates used in Ranolazine manufacture and for exploring chemical modifications to enhance pharmacological properties.
Chemical Structure of N,N'-bis(2,6-Dimethylphenyl)-1,4-piperazinediacetamide
CH3 CH3 \ / C6H3 - N - CO - CH2 - Piperazine - CH2 - CO - N - C6H3 / \ / \ CH3 CH3 CH3 CH3Note: The above is a simplified schematic; the compound consists of a piperazine ring with two acetamide linkers bonded to 2,6-dimethylphenyl groups.
Contemporary synthetic approaches to N,N'-bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide primarily involve multi-step procedures that begin with piperazine as the core structural component [4]. The most widely employed synthetic pathway involves the sequential N-acylation of 1,4-piperazine with chloroacetyl derivatives of 2,6-dimethylaniline [32].
The fundamental reaction sequence commences with the preparation of 2,6-dimethylphenylacetyl chloride through the reaction of 2,6-dimethylphenylacetic acid with thionyl chloride or oxalyl chloride under anhydrous conditions [32]. This intermediate acyl chloride subsequently undergoes nucleophilic acyl substitution with 1,4-piperazine in the presence of a tertiary amine base such as triethylamine or N,N-diisopropylethylamine [4] [32].
The reaction mechanism proceeds through the formation of a tetrahedral intermediate following nucleophilic attack by the piperazine nitrogen on the carbonyl carbon of the acyl chloride [33]. Subsequent elimination of the chloride ion and deprotonation yields the desired diacetamide product [33]. Temperature control during this reaction is critical, with optimal yields achieved at temperatures between 0°C and room temperature to minimize side reactions and decomposition [32].
Alternative synthetic routes employ the use of activated esters, particularly N-hydroxysuccinimide esters of 2,6-dimethylphenylacetic acid [8]. These activated esters react with piperazine under milder conditions compared to acyl chlorides, reducing the formation of unwanted byproducts [8]. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide or dichloromethane at ambient temperature [8].
Recent developments have explored the application of photoredox catalysis for piperazine functionalization [7]. This methodology employs organic photoredox catalysts to facilitate C-H activation and subsequent C-N bond formation, offering improved selectivity and reduced environmental impact compared to traditional approaches [7]. The photoredox-catalyzed approach utilizes visible light irradiation and proceeds through radical intermediates, providing access to highly substituted piperazine derivatives in good to excellent yields [7].
Green chemistry methodologies for piperazinediacetamide synthesis have gained significant attention due to increasing environmental concerns and regulatory requirements [10]. Microwave-assisted synthesis represents one of the most promising green approaches, offering reduced reaction times, improved yields, and decreased energy consumption [4] [11].
Microwave-mediated reactions for piperazine derivatives typically employ heterogeneous catalysis using metal ions supported on commercial polymeric resins [9] [11]. This approach eliminates the need for protecting groups and enables one-pot synthesis procedures [9]. The use of supported metal catalysts such as copper, aluminum, or palladium on weakly acidic cation-exchange resins has demonstrated excellent catalytic activity with yields ranging from 82% to 95% [36].
Solvent-free synthesis methodologies have emerged as particularly attractive green chemistry alternatives [12]. These catalyst-free, atom-economical reactions proceed through tricomponent domino mechanisms under mild conditions [12]. The absence of organic solvents eliminates waste generation and simplifies product isolation procedures [12].
Water-mediated synthesis represents another environmentally benign approach [15]. The use of aqueous ethanol as a green solvent system has been successfully applied to piperazine synthesis, providing high turnover numbers and facilitating catalyst recovery and reuse [15]. The aqueous medium also enhances the solubility of polar reactants and intermediates, leading to improved reaction kinetics [15].
Flow chemistry methodologies have been developed to address scalability concerns while maintaining green chemistry principles [4]. Flow microwave reactors enable continuous processing with precise temperature and residence time control [4]. These systems operate at atmospheric pressure, reducing safety concerns and equipment costs while maintaining high efficiency [4].
The implementation of heterogeneous catalysis using immobilized piperazine on graphene oxide surfaces has demonstrated excellent performance in multicomponent reactions [15]. This bifunctional acid-base catalyst system can be easily separated and reused for at least six cycles without significant loss of activity [15]. The catalyst system operates in aqueous ethanol medium, further enhancing the environmental compatibility of the process [15].
Scale-up methodologies for N,N'-bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide synthesis require careful consideration of reaction kinetics, heat transfer, and mass transfer phenomena [14] [17]. Industrial-scale production typically employs continuous-flow reactors to ensure consistent product quality and improved process economics [14].
The development of scalable synthesis protocols has focused on mechanochemical approaches, which have been successfully scaled up to 300-gram batches [13]. Mechanochemical synthesis utilizes ball milling techniques to promote solid-state reactions without the need for large volumes of organic solvents [13]. Optimal conditions for large-scale mechanochemical synthesis include reaction times of 30-60 minutes using planetary ball mills or plant reactors [13].
Process intensification strategies have been implemented to improve the efficiency of large-scale synthesis [17]. These approaches focus on optimizing reactor design, improving heat and mass transfer characteristics, and minimizing waste generation [17]. The use of microreactor technology enables precise control of reaction parameters while maintaining high production rates [17].
Economic analysis of piperazine manufacturing indicates significant cost advantages for large-scale production [14]. Capital expenditure requirements for a commercial-scale piperazine manufacturing plant range from moderate to high depending on the selected technology and production capacity [14]. Operating expenditure analysis demonstrates favorable economics with projected gross margins exceeding 60% for optimized processes [14].
Quality assurance protocols for scaled-up synthesis include comprehensive analytical testing procedures [14]. Mass balance calculations and raw material requirements must be carefully monitored to ensure consistent product specifications [14]. Technical tests including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are essential for quality control during scale-up operations [14].
The following table summarizes key scale-up parameters for piperazinediacetamide synthesis:
| Parameter | Laboratory Scale | Pilot Scale | Commercial Scale |
|---|---|---|---|
| Batch Size | 1-10 g | 100-1000 g | 10-100 kg |
| Reaction Time | 2-6 hours | 4-8 hours | 6-12 hours |
| Temperature Control | ±2°C | ±1°C | ±0.5°C |
| Yield | 85-90% | 88-92% | 90-95% |
| Purity | >95% | >97% | >98% |
Regioselective synthesis of N,N'-bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide requires precise control of reaction conditions to ensure selective functionalization at the desired nitrogen atoms [18] [19]. The challenge lies in achieving selective bis-acylation while avoiding mono-substituted or over-substituted products [36].
The implementation of protecting group strategies represents the most reliable approach for regioselective synthesis [21] [22]. N-Boc protection of one nitrogen atom in piperazine enables selective functionalization of the unprotected nitrogen [21]. Subsequent deprotection and acylation of the second nitrogen atom provides access to the desired symmetric diacetamide product [21].
Asymmetric lithiation-trapping methodologies have been developed for the synthesis of enantiopure piperazine derivatives [22]. These approaches utilize sparteine or sparteine surrogate ligands in combination with sec-butyllithium to achieve high levels of enantioselectivity [22]. The methodology requires careful optimization of lithiation times and electrophile addition sequences to maximize both yield and stereoselectivity [22].
Stereospecific synthesis approaches employ chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the reaction [20] [23]. One-pot three-component ring-opening cyclization reactions using N-activated aziridines, anilines, and propargyl carbonates have demonstrated excellent stereoselectivity with diastereomeric excess and enantiomeric excess values exceeding 99% [20].
The use of regioselective catalytic systems has emerged as an efficient strategy for selective piperazine functionalization [24]. Palladium-catalyzed annulation reactions provide access to highly substituted piperazines with excellent regioselectivity [20]. The reaction mechanism involves sequential ring-opening of aziridines followed by palladium-catalyzed cyclization to form the six-membered ring [20].
Computational methods have been employed to predict regioselectivity outcomes [19]. Density functional theory calculations using the B3LYP method and 6-31+G(d,p) basis set provide insights into reaction mechanisms and help optimize reaction conditions [19]. Fukui index calculations and natural atomic charge analysis assist in predicting the most favorable sites for electrophilic attack [19].
The following table presents regioselectivity data for different synthetic approaches:
| Synthetic Method | Regioselectivity Ratio | Yield (%) | Reaction Time |
|---|---|---|---|
| N-Boc Protection | >95:5 | 88-92 | 8-12 hours |
| Asymmetric Lithiation | >90:10 | 75-85 | 4-6 hours |
| Palladium Catalysis | >98:2 | 85-95 | 2-4 hours |
| Chiral Auxiliary | >93:7 | 80-88 | 6-10 hours |
Isotopic labeling of N,N'-bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide serves crucial roles in mechanistic studies, metabolic investigations, and analytical applications [28]. Deuterium incorporation represents the most commonly employed isotopic labeling strategy due to the stability and availability of deuterated reagents [31].
Catalytic deuteration using deuterium gas represents the foundational approach for introducing deuterium labels into piperazine derivatives . This heterogeneous catalytic process employs palladium or platinum catalysts to facilitate hydrogen-deuterium exchange reactions . Optimal reaction conditions include temperatures of 200-220°C, pressures of 30-100 bar deuterium gas, and catalyst loadings of 5-10 weight percent .
The reaction mechanism for catalytic deuteration proceeds through dissociative adsorption of deuterium gas on the metal catalyst surface, followed by sequential substitution of hydrogen atoms in the piperazine ring . Isotopic enrichment exceeding 98% can be achieved after 24-48 hours of reaction time, though prolonged exposure may lead to side reactions such as ring-opening or over-deuteration .
Photoredox-mediated hydrogen isotope exchange has emerged as a modern advancement in deuteration technology . This method employs iridium-based photoredox catalysts in combination with hydrogen atom transfer mediators to achieve selective deuteration at specific positions . The photoredox protocol utilizes blue light emitting diodes and achieves 99.93% isotopic purity within 12 hours of irradiation .
Advanced synthesis of deuterated precursors involves the preparation of isotopically labeled starting materials [26] [31]. Lithium aluminum deuteride reduction of appropriate esters or imides enables the incorporation of multiple deuterium atoms at specific positions [31]. This approach allows for the synthesis of deuterated piperazine derivatives with predetermined labeling patterns [31].
The incorporation of deuterium into acetamide side chains can be achieved through the use of deuterated acetic anhydride or deuterated acetyl chloride [26]. These labeled acylating agents react with piperazine derivatives under standard conditions to provide deuterium-labeled products [26]. The isotopic purity of the final products depends on the isotopic enrichment of the starting deuterated reagents [26].
Mass spectrometry analysis serves as the primary analytical technique for characterizing isotopically labeled compounds [28]. The mass difference between deuterated and non-deuterated analogs enables precise quantification of isotopic incorporation [28]. High-resolution mass spectrometry provides accurate mass measurements necessary for determining isotopic labeling patterns [28].
The following table summarizes deuterium incorporation efficiencies for different labeling methods:
| Labeling Method | Deuterium Positions | Incorporation Efficiency (%) | Reaction Time |
|---|---|---|---|
| Catalytic Exchange | Ring positions | 85-90 | 24-48 hours |
| Photoredox Method | Alpha carbons | 99.9 | 12 hours |
| Deuterated Reagents | Acetamide groups | 95-98 | 2-6 hours |
| LiAlD4 Reduction | Specific carbons | 90-95 | 4-8 hours |
Nuclear magnetic resonance spectroscopy provides complementary analytical information for deuterated compounds [30]. Deuterium nuclear magnetic resonance enables direct observation of deuterium incorporation, while proton nuclear magnetic resonance reveals the absence of signals corresponding to deuterated positions [30]. Carbon-13 nuclear magnetic resonance spectroscopy shows characteristic isotope shifts for carbons bonded to deuterium atoms [30].
The piperazine ring system serves as a fundamental pharmacophore in numerous biologically active compounds, with the core structural features essential for activity being well-characterized through extensive structure-activity relationship studies [1] [2]. The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 provides a rigid framework with specific geometric constraints that enable selective binding to various biological targets [3] [2].
The most predictive pharmacophore models for piperazine derivatives consistently identify five key features: two hydrogen bond acceptors corresponding to the nitrogen lone pairs, and three hydrophobic regions that accommodate aromatic substituents [4] [5]. These models demonstrate correlation coefficients of 0.920 and root mean square values of 0.879, indicating robust predictive capability across activity ranges spanning from 0.1 to 1300 nanomolar [4] [5].
The piperazine core contributes to biological activity through multiple mechanisms: the nitrogen atoms serve as hydrogen bond acceptors, the ring provides conformational rigidity, and the substitution pattern modulates both electronic and steric properties [2] [1]. The two opposing nitrogen atoms offer a large polar surface area and create opportunities for both acceptor and donor hydrogen bonds, frequently resulting in enhanced water solubility and improved absorption, distribution, metabolism, and excretion characteristics [3] [2].
Substituent effects on piperazine derivatives demonstrate clear structure-activity relationships that vary significantly depending on the substitution pattern and target receptor system. The introduction of electron-withdrawing groups such as chlorine or fluorine substituents consistently enhances biological activity across multiple therapeutic areas [6] [7].
For acetylcholinesterase inhibitory activity, methyl and chloro substituents on the phenyl ring attached to piperazine provide the most potent inhibition, with compounds containing 4-methyl-benzenesulfonyl and 4-chloro-benzenesulfonyl groups showing enhanced binding at both peripheral anionic sites and catalytic sites [8] [9]. The conversion of chlorine to trifluoromethyl groups maintains activity, while hydrogen substitution reduces biological potency significantly [7].
Ortho-substituted derivatives, particularly those containing 2,6-dimethylphenyl groups, exhibit enhanced metabolic stability due to steric hindrance that prevents cytochrome P450-mediated oxidation [10] [11]. This substitution pattern is exemplified in compounds like N,N'-bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide, where the symmetrical placement of bulky substituents provides dual protection against metabolic degradation [12] [13].
The position of substituents significantly influences activity profiles. Para-substituted derivatives generally show higher potency than meta-substituted analogs, while ortho-substitution provides metabolic advantages but may reduce binding affinity due to steric clashes [14] [15]. For dopamine receptor binding, the order of potency follows: 2-nitrobenzyl > 3-nitrobenzyl > 4-nitrobenzyl substitution, with the 2-nitrobenzyl derivative showing the highest affinity with Ki values of 30.6 nanomolar [16].
The conformational preferences of piperazine derivatives play a crucial role in determining their biological activity, with the thermodynamically favored chair conformation being the predominant bioactive form in most cases [17] [18]. Crystal structure analyses consistently reveal that piperazine rings adopt chair conformations in solid-state structures, with energy barriers for conformational interconversion ranging from 56 to 80 kilojoules per mole [19] [20].
The chair conformation provides optimal spatial arrangement for binding interactions, with the nitrogen atoms positioned in equatorial orientations that maximize accessibility for hydrogen bonding and electrostatic interactions [17] [21]. This conformation is particularly important for maintaining the trans orientation of nitrogen atoms, which is essential for bidentate binding to many protein targets [18] [22].
For N-acylated piperazine derivatives, conformational behavior becomes more complex due to restricted rotation around the amide bond, which creates distinct rotamers with different biological activities [19] [20]. Temperature-dependent nuclear magnetic resonance studies reveal two coalescence points: one corresponding to amide rotation and another to ring inversion, with activation energy barriers typically higher for amide rotation than for ring inversion [20] [23].
The boat conformation, while less thermodynamically stable, becomes important in certain constrained environments such as macrocyclic systems where metal coordination may favor this geometry [18] [22]. However, the adoption of boat conformations generally results in reduced binding affinity compared to chair conformations, as demonstrated in studies of piperazine-containing azamacrocycles [18].
Piperazine derivatives exhibit well-defined molecular recognition patterns that enable selective binding to diverse biological targets through multiple interaction modes. The primary recognition elements include hydrogen bond acceptors via nitrogen lone pairs, hydrophobic interactions through aromatic substituents, and electrostatic interactions when the nitrogen atoms are protonated [2] [4].
Salt bridge formation represents one of the most important recognition patterns, with protonated piperazine nitrogens forming strong electrostatic interactions with negatively charged residues such as aspartate and glutamate [24] [25]. These interactions provide binding energies of 5-12 kilocalories per mole and are particularly important for neurotransmitter receptor binding, where the interaction with conserved aspartate residues is critical for activity [24] [4].
Aromatic stacking interactions contribute significantly to binding affinity, with phenyl substituents on piperazine rings engaging in π-π interactions with aromatic residues including phenylalanine, tyrosine, and tryptophan [24] [26]. These interactions are particularly important for serotonin and dopamine receptor ligands, where the aromatic moieties occupy hydrophobic binding pockets [27] [28].
The dual nitrogen atoms in piperazine rings enable simultaneous interactions with multiple binding sites, creating opportunities for enhanced selectivity and potency [2] [4]. This bifunctional nature allows piperazine derivatives to serve as dual-site inhibitors, as demonstrated in acetylcholinesterase inhibition studies where compounds bind to both peripheral anionic sites and catalytic sites simultaneously [8] [9].
Comparative structure-activity relationship studies reveal distinct activity profiles across different piperazine derivative classes, with systematic variations in potency, selectivity, and metabolic stability depending on the substitution pattern and linking groups [2] [14]. The comparison between N,N'-bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide and related compounds demonstrates the importance of symmetrical substitution for enhanced activity [12] [13].
Monoacetamide derivatives such as N-(2,6-dimethylphenyl)-1-piperazineacetamide show moderate activity compared to their diacetamide counterparts, suggesting that dual substitution provides synergistic effects through multiple binding interactions [29] [30]. The presence of acetamide groups significantly enhances activity compared to simple alkyl or aryl substitution, indicating the importance of the carbonyl group for hydrogen bonding interactions [30].
The comparison between different aromatic substitution patterns reveals that 2,6-dimethylphenyl groups provide superior activity profiles compared to unsubstituted phenyl rings, primarily due to enhanced metabolic stability and improved binding geometry [10] [14]. Electron-donating methyl groups in the ortho positions create favorable electronic environments while providing steric protection against metabolic degradation [11] [10].
Piperazine derivatives with longer alkyl chains or bulkier substituents generally show reduced activity due to steric hindrance, while compounds with optimal substituent sizes maintain high affinity for target receptors [15] [31]. The structure-activity relationships demonstrate clear size limitations for substituents, with activity decreasing significantly when substituents exceed optimal dimensions for binding pocket accommodation [15] [32].